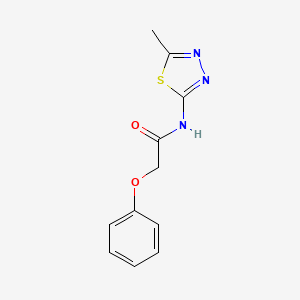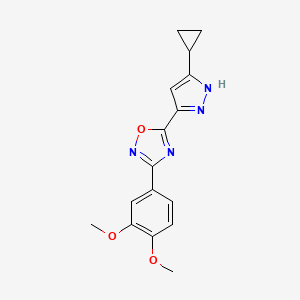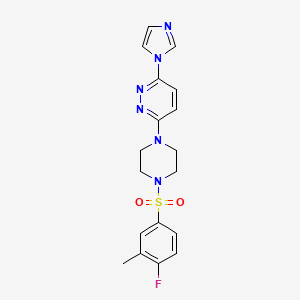
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a related compound, “N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N-NEOPENTYLAMINE”, is given by the linear formula: C8H15N3S . Another related compound, “N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide”, has the linear formula: C10H8N4O3S . The specific molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide” is not provided in the retrieved data.科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In the field of oncology, this compound has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
作用机制
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Inflammatory responses are mediated by the nuclear factor kappa B (NF-κB) signaling pathway, and this compound has been shown to inhibit NF-κB activation, resulting in reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. In animal models, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as neurodegenerative diseases.
实验室实验的优点和局限性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide has several advantages as a research tool, including its relatively low toxicity and ease of synthesis. However, one limitation of this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for its therapeutic effects. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experimental settings.
合成方法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can be synthesized through a multistep process involving the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product can then be treated with methyl iodide to obtain this compound.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-13-14-11(17-8)12-10(15)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPWRXOHMHZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900728.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2900729.png)
![N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2900730.png)
![7-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2900731.png)

![2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B2900733.png)
![1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2900736.png)


![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)

![N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2900745.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)